1,3-dimethyl-7-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
Description
1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a piperidinylmethyl substituent at position 7 and methyl groups at positions 1 and 3 of the purine core. This compound belongs to a class of xanthine derivatives, which are structurally related to caffeine and theophylline but modified to enhance selectivity for specific biological targets.
Properties
IUPAC Name |
1,3-dimethyl-7-(piperidin-1-ylmethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-15-11-10(12(19)16(2)13(15)20)18(8-14-11)9-17-6-4-3-5-7-17/h8H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJBQTXZAKKRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299453 | |
| Record name | 1,3-Dimethyl-7-piperidin-1-ylmethyl-3,7-dihydro-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4873-93-2 | |
| Record name | NSC130841 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethyl-7-piperidin-1-ylmethyl-3,7-dihydro-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione, also known as CAS 4873-93-2, is a purine derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, making it a subject of interest in medicinal chemistry and drug development.
Molecular Characteristics
- Molecular Formula : C13H19N5O2
- Molar Mass : 277.32 g/mol
- CAS Number : 4873-93-2
Research indicates that this compound may exert its biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular processes, such as dihydrofolate reductase (DHFR) and protein kinases. These enzymes are crucial for DNA synthesis and cell proliferation.
- Modulation of Signal Transduction Pathways : The compound may influence pathways such as the PI3K/Akt signaling pathway, which is significant in cancer biology and other diseases.
Anticancer Activity
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro tests show that the compound can reduce cell viability in human cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Inhibition : It shows promising results against certain bacterial strains, suggesting potential use in treating infections.
Structure-Activity Relationship (SAR)
The activity of this compound is influenced by its structural components. A detailed SAR analysis reveals:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Piperidine | 1-position | Enhanced binding affinity to target enzymes |
| Dimethyl groups | 3 and 7 positions | Increased solubility and stability |
Study on Cancer Cell Lines
A recent study evaluated the effects of the compound on various cancer cell lines. The results indicated:
- IC50 Values : The IC50 values ranged from 5 to 15 µM across different cell lines, indicating moderate potency.
Study on Microbial Inhibition
Another study focused on the antimicrobial properties:
- Efficacy Against Pathogens : The compound demonstrated significant inhibition against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 10 µg/mL.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Purine-dione derivatives exhibit diverse biological activities depending on substitutions at positions 7, 8, and 7. Below is a detailed comparison of 1,3-dimethyl-7-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione with structurally analogous compounds:
Substituent Analysis at Position 7
- 8-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (NCT-501) : The piperidinyloxy group with cyclopropanecarbonyl modification improves selectivity for ALDH1A1 (IC₅₀ = 12 nM), demonstrating the impact of acylated piperidine moieties on potency .
Substituent Analysis at Position 8
- Linagliptin (DPP-4 inhibitor): Features a 3-aminopiperidinyl group at position 8, contributing to its high affinity for dipeptidyl peptidase-4 (DPP-4) (Ki = 1 nM) .
- 1,3,7-Trimethyl-8-(6-methylpyridin-2-yloxy)-1H-purine-2,6(3H,7H)-dione (3j) : The pyridinyloxy substituent abolishes caffeine-like CNS stimulation but retains analgesic activity, highlighting the role of heterocyclic ethers in modulating pharmacological profiles .
- 8-(3-Chloro-6-(trifluoromethyl)pyridin-2-yloxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione (3m) : Electron-withdrawing groups enhance metabolic stability and target engagement in peripheral tissues .
Key Research Findings
Piperidine Modifications : Acylation of the piperidine ring (e.g., cyclopropanecarbonyl in NCT-501) significantly enhances enzyme selectivity and potency compared to unmodified piperidinylmethyl analogs .
Position 8 Substitutions : Bulky or polar groups at position 8 (e.g., pyridinyloxy in 3j) reduce blood-brain barrier penetration, shifting activity from CNS to peripheral targets .
Metabolic Stability : Benzyl or substituted benzyl groups at position 7 (e.g., 4-methylbenzyl in MFCD02731432) improve metabolic stability over alkyl chains, as shown in pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
